molecular formula C21H21ClN4O B5674699 N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide

N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide

Cat. No. B5674699
M. Wt: 380.9 g/mol
InChI Key: PIFUPTCRFIHFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to the compound , involves multi-step chemical reactions that aim to construct the pyrimidine core and introduce various substituents to achieve desired properties. For example, the synthesis of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound with a similar core structure, illustrates a typical approach to constructing such molecules. This process involves the reaction of specific starting materials, followed by cyclization and functionalization steps to introduce the chlorophenyl and pyrimidinyl groups (Hu Yang, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations. For instance, the crystal structure determination of a related compound, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, showcases the spatial arrangement of atoms and the molecular geometry, which is critical for understanding the compound's interaction with biological targets and its chemical reactivity (Hu Yang, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations, which are pivotal in modifying their chemical properties and enhancing their biological activities. For example, the functionalization of similar compounds through reactions with formamide, formic acid, urea, and other reagents leads to the synthesis of new pyrano[2,3-d]pyrimidine scaffolds with diverse chemical properties and potential biological activities (H. El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its substituents. X-ray crystallography provides detailed information on the crystal packing and intermolecular interactions, which influence the compound's physical state and solubility (Hu Yang, 2009).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(pyridin-3-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-2-20-24-13-18(14-25-20)21(27)26(15-17-4-3-10-23-12-17)11-9-16-5-7-19(22)8-6-16/h3-8,10,12-14H,2,9,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFUPTCRFIHFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N(CCC2=CC=C(C=C2)Cl)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.